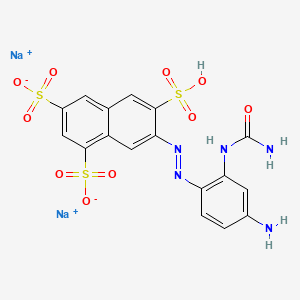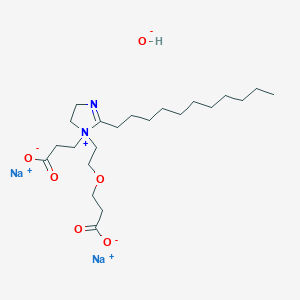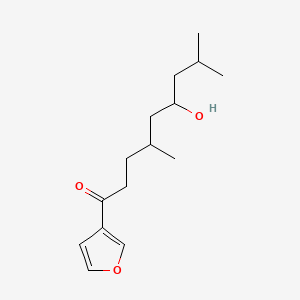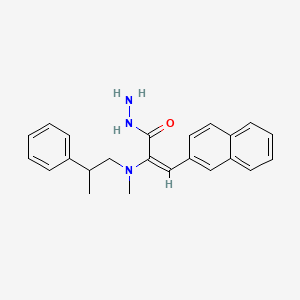![molecular formula C14H15NO6 B14473556 1-{[(3,4-Dimethoxyphenyl)acetyl]oxy}pyrrolidine-2,5-dione CAS No. 67544-77-8](/img/structure/B14473556.png)
1-{[(3,4-Dimethoxyphenyl)acetyl]oxy}pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[(3,4-Dimethoxyphenyl)acetyl]oxy}pyrrolidine-2,5-dione is an organic compound characterized by a pyrrolidine ring substituted with a 3,4-dimethoxyphenylacetyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[(3,4-Dimethoxyphenyl)acetyl]oxy}pyrrolidine-2,5-dione typically involves the reaction of 3,4-dimethoxyphenylacetic acid with pyrrolidine-2,5-dione under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the ester linkage .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-{[(3,4-Dimethoxyphenyl)acetyl]oxy}pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester linkage, where nucleophiles such as amines or thiols replace the ester group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols
Major Products Formed:
Oxidation: Corresponding carboxylic acids or ketones
Reduction: Alcohols
Substitution: Amides, thioesters
Scientific Research Applications
1-{[(3,4-Dimethoxyphenyl)acetyl]oxy}pyrrolidine-2,5-dione has been explored for various scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of 1-{[(3,4-Dimethoxyphenyl)acetyl]oxy}pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to elicit a biological response .
Comparison with Similar Compounds
- 1-{[(3,4-Dimethoxyphenyl)acetyl]oxy}pyrrolidine-2,5-dione
- This compound analogs
- Other pyrrolidine derivatives
Comparison: this compound stands out due to its unique combination of a pyrrolidine ring and a 3,4-dimethoxyphenylacetyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to other pyrrolidine derivatives, it may exhibit enhanced stability, reactivity, or biological activity .
Properties
CAS No. |
67544-77-8 |
|---|---|
Molecular Formula |
C14H15NO6 |
Molecular Weight |
293.27 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-(3,4-dimethoxyphenyl)acetate |
InChI |
InChI=1S/C14H15NO6/c1-19-10-4-3-9(7-11(10)20-2)8-14(18)21-15-12(16)5-6-13(15)17/h3-4,7H,5-6,8H2,1-2H3 |
InChI Key |
PIZUCUZUMLJVOC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)ON2C(=O)CCC2=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



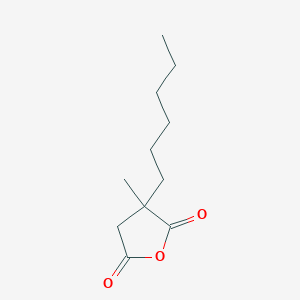
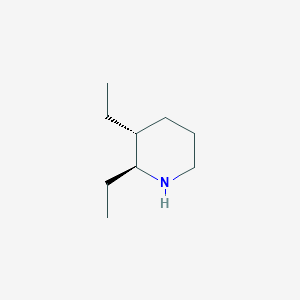

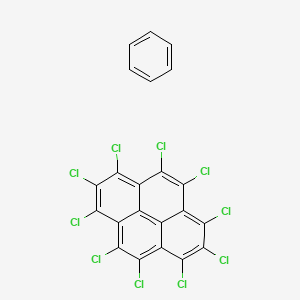
![Bicyclo[2.2.1]heptane-2-propanal, alpha-methyl-, oxime](/img/structure/B14473501.png)
![2-[2-[6-[2-(2-Hydroxyethoxy)ethylimino]hexylideneamino]ethoxy]ethanol](/img/structure/B14473504.png)
